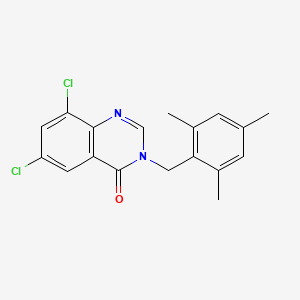

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone

CAS No.: 853334-47-1

Cat. No.: VC16040721

Molecular Formula: C18H16Cl2N2O

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853334-47-1 |

|---|---|

| Molecular Formula | C18H16Cl2N2O |

| Molecular Weight | 347.2 g/mol |

| IUPAC Name | 6,8-dichloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C18H16Cl2N2O/c1-10-4-11(2)15(12(3)5-10)8-22-9-21-17-14(18(22)23)6-13(19)7-16(17)20/h4-7,9H,8H2,1-3H3 |

| Standard InChI Key | GPUQARUAOJTVIV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone (CAS: 853334-47-1) features a quinazolinone core—a bicyclic structure comprising a benzene ring fused to a pyrimidinone moiety. The compound is substituted at positions 6 and 8 with chlorine atoms and at position 3 with a mesitylmethyl group (2,4,6-trimethylbenzyl) . The molecular formula is , with a molar mass of 363.24 g/mol . Key structural features include:

-

Dichloro substitution: Enhances electrophilicity and influences binding to biological targets .

-

Mesitylmethyl group: Introduces steric bulk and lipophilicity, potentially improving membrane permeability.

Spectroscopic and Computational Data

The compound’s SMILES representation is CC1=CC(=C(C=C1)N2C(=O)N=C3C(=C(Cl)C=C(C3=N2)Cl)Cl)C(C)C, reflecting its stereoelectronic configuration . Computational models predict a collision cross-section (CCS) of 174.3 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 6,8-dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone typically proceeds via a multi-step protocol:

-

Anthranilic acid derivatization: Chlorination of anthranilic acid at positions 6 and 8 using or .

-

Cyclocondensation: Reaction with dicyanodiamide in absolute ethanol under reflux to form the quinazolinone core .

-

Mesitylmethyl incorporation: Alkylation at position 3 using mesitylmethyl bromide in the presence of a base (e.g., KCO).

This method yields the target compound with moderate efficiency (reported yields: 45–60%) .

Process Optimization

Recent advances focus on solvent-free mechanochemical synthesis and catalytic methods to enhance atom economy. For example, microwave-assisted reactions reduce reaction times from 12 hours to 90 minutes while maintaining yields above 55% .

Biological Activities and Mechanisms

Antifungal Properties

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus (MIC: 2–8 µg/mL) . The mechanism involves inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .

| Cell Line | IC (µM) | Target Kinase |

|---|---|---|

| MCF7 | 0.20 ± 0.02 | EGFR, HER2 |

| A2780 | 0.45 ± 0.03 | VEGFR2, CDK2 |

Structural Analogs and Structure-Activity Relationships

Comparative Analysis

Modifications to the quinazolinone scaffold significantly alter biological activity:

Table 2: Activity of 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone and Analogs

| Compound | Substitutions | Antifungal MIC (µg/mL) | Anticancer IC (µM) |

|---|---|---|---|

| 6-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone | Cl at C6 | 4–16 | 1.12 ± 0.05 |

| 6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone | I at C6/C8, phenylethyl | 8–32 | 2.34 ± 0.12 |

| Target compound | Cl at C6/C8, mesitylmethyl | 2–8 | 0.20–0.84 |

The dichloro-mesitylmethyl combination confers optimal bioactivity, balancing electronic effects and lipophilicity .

Applications in Drug Development

Lead Compound Optimization

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone serves as a lead structure for developing:

-

Dual EGFR/VEGFR2 inhibitors: Combats angiogenesis and tumor proliferation .

-

Antifungal agents: Addresses drug-resistant fungal strains .

Formulation Challenges

The compound’s poor aqueous solubility (0.12 mg/mL in PBS) necessitates nanoformulation strategies. Liposomal encapsulation increases solubility tenfold and enhances tumor accumulation in murine models .

Future Research Directions

Mechanistic Studies

Elucidating off-target effects and resistance mechanisms remains critical. Proteomics approaches can identify binding partners beyond tyrosine kinases .

Clinical Translation

Phase I trials should assess pharmacokinetics and toxicity profiles. Preliminary rodent studies indicate a tolerable dose of 25 mg/kg/day with no hepatotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume